molecular formula C13H11NO2 B596796 2-(3-Aminocarbonylphenyl)phenol CAS No. 1261946-86-4

2-(3-Aminocarbonylphenyl)phenol

Cat. No.: B596796
CAS No.: 1261946-86-4
M. Wt: 213.236
InChI Key: BHHYVGSHGATIAV-UHFFFAOYSA-N
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Description

2-(3-Aminocarbonylphenyl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is specifically structured with an aminocarbonyl group (-NH2CO-) attached to the phenyl ring, making it a unique derivative of phenol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminocarbonylphenyl)phenol can be achieved through several methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale nucleophilic aromatic substitution reactions due to their efficiency and scalability. The use of palladium-catalyzed coupling reactions is also common in industrial settings due to their high yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminocarbonylphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride.

    Electrophilic Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Electrophilic Substitution: Nitro, sulfo, and halogenated derivatives of the phenol.

Scientific Research Applications

2-(3-Aminocarbonylphenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Aminocarbonylphenyl)phenol involves its interaction with various molecular targets:

Comparison with Similar Compounds

2-(3-Aminocarbonylphenyl)phenol can be compared with other phenolic compounds such as:

Properties

IUPAC Name

3-(2-hydroxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c14-13(16)10-5-3-4-9(8-10)11-6-1-2-7-12(11)15/h1-8,15H,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHYVGSHGATIAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683479
Record name 2'-Hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261946-86-4
Record name [1,1′-Biphenyl]-3-carboxamide, 2′-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261946-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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